Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)-
Overview
Description
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives involves halogen substitution, which has been shown to enhance activity, particularly in the context of anti-inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a related compound, demonstrated a favorable combination of potency and low toxicity . Another study described the synthesis of a diuretic agent, [2,3-dichloro-4-(2,2-diacetylvinyl)-phenoxy]acetic acid, which showed potent activity and supported the hypothesis that the activity is related to a chemical reaction with protein-bound sulfhydryl groups .
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been characterized using various techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). For instance, the crystal structure of (2-carboxyphenoxy)acetic acid was determined and found to form a one-dimensional zig-zag polymer through hydrogen bonding . Similarly, the structure of (2-methylphenoxy)acetic acid revealed dimeric hydrogen bonding involving the carboxylate groups .
Chemical Reactions Analysis
The reactivity of phenoxyacetic acid derivatives has been explored in different chemical reactions. One study developed a highly reactive and easily separable catalyst, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . Another study synthesized an α-acetoxy propenoic acid derivative and confirmed its structure, which revealed a trans extended side acid side chain conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure and substituents. The anti-inflammatory activity and low ulcerogenic potential of these compounds suggest favorable pharmacokinetic properties . The diuretic activity of certain derivatives indicates their potential for inducing excretion of water and electrolytes . The molecular cocrystals and hydrogen bonding patterns observed in the crystal structures contribute to the understanding of their solid-state properties .
Scientific Research Applications
Sorption of Phenoxy Herbicides
- A comprehensive review by Werner, Garratt, and Pigott (2012) discussed the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. They compiled data on soil-water distribution coefficients and characterized the sorption based on soil parameters such as pH, organic carbon content, and iron oxides, suggesting that soil organic matter and iron oxides are the most relevant sorbents for these herbicides. This study provides insights into the environmental fate of such compounds, including acetic acid derivatives (Werner, Garratt, & Pigott, 2012).
Behavior in Aquatic Environments
- Muszyński, Brodowska, and Paszko (2019) reviewed the behavior, levels, and transformations of phenoxy acids in aquatic environments. They highlighted the high solubility of these compounds in water and their transport to surface and groundwater. Their findings suggest that microbial decomposition plays a key role in the degradation of phenoxy acids in water, which is crucial for understanding their environmental impact and for developing removal strategies from water bodies (Muszyński, Brodowska, & Paszko, 2019).
Industrial Wastewater Treatment
- Goodwin, Carra, Campo, and Soares (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, focusing on the removal of toxic pollutants including several phenoxy acids. They discussed the effectiveness of biological processes and granular activated carbon in removing such compounds from wastewater, highlighting the importance of efficient treatment methods to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c1-2-3-8(15)7-4-5-9(12(14)11(7)13)18-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYODYTZPXLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153344 | |
Record name | Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- | |
CAS RN |
1217-67-0 | |
Record name | 2-[2,3-Dichloro-4-(1-oxobutyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dichloro-4-(1-oxobutyl)phenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, [2,3-dichloro-4-(1-oxobutyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,3-DICHLORO-4-(1-OXOBUTYL)PHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVU96PZ4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.